molecular formula C16H7ClN2O4 B008907 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine CAS No. 73397-12-3

6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine

Cat. No. B008907
CAS RN: 73397-12-3
M. Wt: 326.69 g/mol
InChI Key: ORQQSXRWRGYETD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine and related benzo[a]phenoxazines often involves complex chemical reactions. A method for the synthesis of similar compounds has been described, where the compounds are derived from vitamin K3, indicating the involvement of multi-step chemical reactions that may include nitration, chlorination, and cyclization processes to introduce the nitro and chloro groups into the phenoxazine nucleus (Chadar et al., 2017).

Molecular Structure Analysis

The molecular structure of benzo[a]phenoxazines, including derivatives similar to 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine, has been studied extensively. These compounds typically feature C-H⋯O interactions and π∙∙∙π stacking interactions between planar polycycles, which are crucial for their fluorescent properties and chemical reactivity (Chadar et al., 2015).

Chemical Reactions and Properties

Benzo[a]phenoxazines undergo various chemical reactions, including electrophilic substitution and coupling reactions, which are essential for modifying their chemical properties and enhancing their application potential. For example, reactions involving phenoxazine derivatives with electrophilic coupling reagents have been explored for the determination of residual chlorine, indicating their reactive nature and potential for analytical applications (Al-Okab & Syed, 2009).

Physical Properties Analysis

The physical properties of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine, such as solubility, melting point, and stability, can be inferred from related benzo[a]phenoxazines. These compounds exhibit significant fluorescence, which is influenced by their molecular structure and substituents. Their photophysical properties have been explored for applications in sensing and imaging (Raju et al., 2016).

Scientific Research Applications

  • Antimutagenic Agent : 6-Hydroxy-5-oxo-5H-benzo[a]phenothiazine, a related compound, has been identified as a potent antimutagenic agent, suggesting potential for cancer chemoprevention (Tanaka et al., 1997).

  • Sensors for l-Cysteine : Benzo[a]phenoxazine dyes with a maleimide moiety are being explored as fluorescent and colorimetric sensors for l-cysteine. These dyes are less cytotoxic against human neuroblastoma cells compared to their unsubstituted analogues (Grzelakowska et al., 2017).

  • Pharmaceutical Applications : Derivatives of 6-bromo and 6-chloro-5H-benzo[a]phenoxazin-5-ones, through dehalogenation, have potential pharmaceutical applications (Ueno et al., 1982).

  • Biomedical Probes : Synthesized benzo[a]phenoxazinium chlorides exhibit promising photophysical behavior, potentially useful in developing fluorescent near-infrared probes for biomedical applications (Leitão et al., 2015).

  • Solar Cells : Provitamin K3-derived benzo[a]phenoxazine is effective as a photosensitizer in dye-sensitized solar cells due to its intramolecular charge transfer and other favorable properties (Sahoo et al., 2021).

  • Biosensors and Drug Discovery : Novel benzo[a]phenoxazin-5-one derivatives exhibit promising fluorescence properties, suggesting applications in biosensors and drug discovery (Long et al., 1999).

  • Biological Applications : Vitamin K3-based nitrobenzo[a]phenoxazines are of interest due to their unique crystal structures and spectral properties, opening avenues for biological applications (Chadar et al., 2017).

  • Antibacterial Agents : Phenoxazine derivatives mixed with conventional antibiotics show effectiveness against various pathogenic bacteria, offering potential as antibacterial agents (Choudhari et al., 2019).

  • Organic Light-Emitting Devices : Copper-catalyzed C-H oxygenation of certain compounds can lead to the synthesis of benzo[c]phenoxazines, which are potential candidates for organic light-emitting devices (Prasad et al., 2016).

  • Cancer Chemotherapy : The CNOB/ChrR6 therapy, involving certain derivatives, effectively kills cancer cells, showing promise in cancer chemotherapy (Thorne et al., 2009).

  • Drug Development and Monitoring : Fluorescence measurements of these compounds can correlate pharmacokinetics and pharmacodynamics parameters, aiding in drug development and therapeutic monitoring (Wang & Matin, 2010).

  • pH Sensing and Monitoring : H+-selective membrane electrodes developed using these compounds have potential applications in pH sensing and monitoring (Coșofreţ et al., 1992).

  • Material Science Applications : New alkynyl derivatives of phenothiazine and phenoxazine synthesized through Sonogashira cross-coupling reactions can be used in various material science applications (Onoabedje et al., 2016).

  • Textiles, Paints, and Plastics : Thiophenyl-derivatized and furanyl-derivatized phenothiazine and phenoxazine dyes can be rapidly synthesized for use in textiles, papers, paint, ink, soap, polish, candle, and plastic materials (Onoabedje et al., 2017).

  • Antitumor Therapy : Certain benzo[α]phenoxazines and benzo[α]phenothiazines synthesized from vitamin K3 have shown cytotoxic activity against cancer cells, making them potential candidates for antitumor therapy (Chadar et al., 2015).

  • Enhanced Drug Therapy Regimen : MCHB fluorescence can reflect its concentration in tumors and plasma, improving the effectiveness of the CNOB-GDEPT therapeutic regimen (Wang et al., 2016).

  • Live Cell Imaging : The 4PB fluorescence chemosensor is highly selective and sensitive for detecting Ba2+ ions, useful for live cell imaging in MCF-7 cells (Ravichandiran et al., 2019).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure to CNOB. Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The future directions for the research and application of CNOB and other phenoxazine derivatives involve further exploration of their biological and material capabilities. This includes the development of new phenoxazines with improved properties through various structural modifications .

properties

IUPAC Name

6-chloro-9-nitrobenzo[a]phenoxazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7ClN2O4/c17-13-15(20)10-4-2-1-3-9(10)14-16(13)23-12-7-8(19(21)22)5-6-11(12)18-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQQSXRWRGYETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])OC3=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376338
Record name 6-CHLORO-9-NITRO-5-OXO-5H-BENZO[A]PHENOXAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine

CAS RN

73397-12-3
Record name 6-CHLORO-9-NITRO-5-OXO-5H-BENZO[A]PHENOXAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Ionescu, H Mantsch - Advances in Heterocyclic …, 1967 - Academic Press: New York
Number of citations: 2

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